3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride
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Overview
Description
The compound is a derivative of chromen-4-one, also known as coumarin, which is a fragrant organic compound in the benzopyrone chemical class . It also contains a methoxyphenyl group and a methylpiperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-4-one core would provide a rigid, planar structure, while the methoxyphenyl and methylpiperazinyl groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-4-one, methoxyphenyl, and methylpiperazinyl groups. Piperazines, in general, are known to participate in a variety of chemical reactions .Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4H-chromen-4-one, similar to the compound , have shown significant antimicrobial properties. In particular, a study by Mandala et al. (2013) on related compounds demonstrated substantial antibacterial and antifungal activities, compared to standards. These findings were further supported by structure-based investigations through docking studies with oxidoreductase proteins (Mandala et al., 2013).
Anticholinesterase Activity
Compounds structurally similar to the queried chemical have been found to exhibit inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. A study by Filippova et al. (2019) synthesized and tested such compounds, revealing their potential utility in neurodegenerative disease research (Filippova et al., 2019).
Neuroprotective Effects
Research on derivatives of 4H-chromen-4-one has shown promise in neuroprotection, particularly against neurodegenerative conditions. Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives and evaluated them for their protective effects against oxidative stress in neural cells, a key factor in neurodegenerative diseases (Sameem et al., 2017).
Antidepressant and Anxiolytic Effects
Compounds with structural similarities to the 4H-chromen-4-one derivative have been studied for their potential antidepressant and anxiolytic effects. Pytka et al. (2015) explored the pharmacological properties of phenylpiperazine derivatives, revealing significant antidepressant-like and anxiolytic-like activities in animal models. This suggests potential applications in the treatment of mental health disorders (Pytka et al., 2015).
Synthesis of Medicinal Compounds
The compound may play a role in the synthesis of medicinal compounds. A study by Alonzi et al. (2014) on the synthesis of Warfarin and its analogues used related 4H-chromen-4-one derivatives in the process, indicating its potential use in pharmaceutical synthesis (Alonzi et al., 2014).
Photochemical Studies
Derivatives of 4H-chromen-4-one have been used in photochemical studies, which could have implications for the development of new materials or chemical processes. Dalal et al. (2017) conducted a study on the photo-reorganization of similar compounds, leading to the formation of novel organic structures (Dalal et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including receptors and enzymes involved in various disease states .
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of direct research on this particular molecule . Based on the structural similarity to other piperazine-containing compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperazine derivatives have been reported to be involved in a variety of biochemical pathways, including those related to antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may have a range of potential effects, including antimicrobial, antitumor, and neuroprotective effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4.2ClH/c1-17-22(29-15-14-26-12-10-25(2)11-13-26)9-8-20-23(27)21(16-30-24(17)20)18-4-6-19(28-3)7-5-18;;/h4-9,16H,10-15H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTYDTJOLYQQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCN(CC4)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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